2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine
Overview
Description
2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a benzyl-substituted hydrazine with a methylfuryl-substituted diketone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, efficient mixing, and precise control of reaction parameters. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The aromatic nature of the compound allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzylpyrazine: Lacks the methylfuryl group, which may result in different chemical properties and applications.
2-Amino-5-(5-methylfuryl)-pyrazine: Lacks the benzyl group, potentially affecting its reactivity and biological activity.
3-Benzyl-5-(5-methylfuryl)-pyrazine: Lacks the amino group, which could influence its chemical behavior and interactions.
Uniqueness
2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine is unique due to the presence of both the benzyl and methylfuryl groups, which may confer distinct chemical and biological properties. This combination of functional groups could make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-benzyl-5-(5-methylfuran-2-yl)pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-15(20-11)14-10-18-16(17)13(19-14)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDLKBYFOFRCMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=C(C(=N2)CC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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